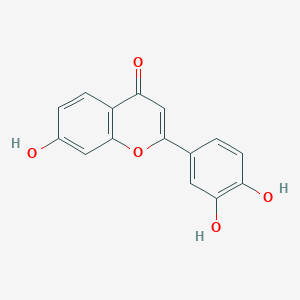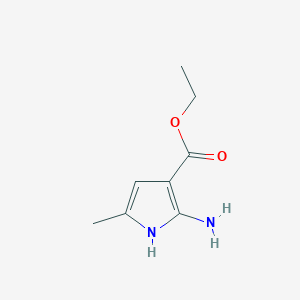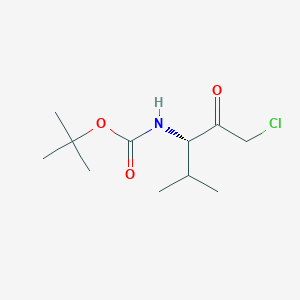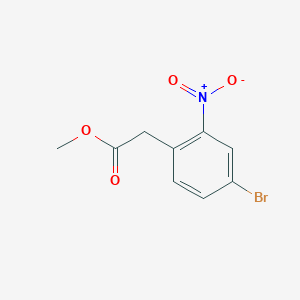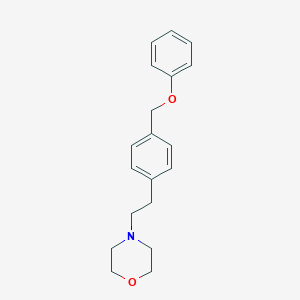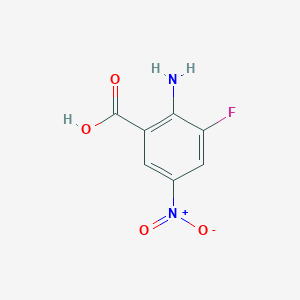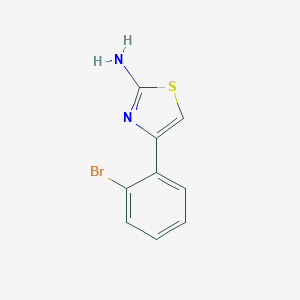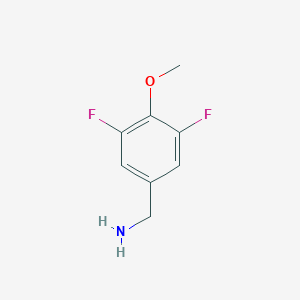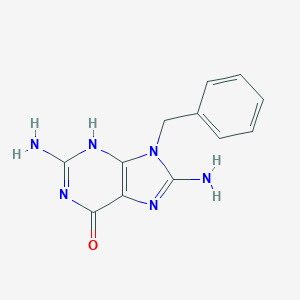
8-Amino-9-benzylguanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Amino-9-benzylguanine (ABG) is a synthetic compound that has been widely used in scientific research as a tool to study the mechanisms of action of various proteins. ABG is a guanine analog that binds specifically to the active site of the enzyme, O6-alkylguanine-DNA alkyltransferase (AGT), and inhibits its activity.
Wirkmechanismus
8-Amino-9-benzylguanine binds specifically to the active site of AGT, which is a cysteine residue. The binding of this compound to AGT forms a covalent bond between the benzyl group of this compound and the cysteine residue of AGT. This covalent bond prevents AGT from repairing DNA damage caused by alkyl groups at the O6 position of guanine.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of AGT in vitro and in vivo. Inhibition of AGT activity can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy. This compound has also been shown to inhibit the activity of protein kinases and G protein-coupled receptors, which are involved in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
8-Amino-9-benzylguanine has several advantages for lab experiments. It is a specific inhibitor of AGT and has been widely used in cancer research to study the effects of AGT inhibition on cancer cell growth. This compound is also a useful tool to study the mechanisms of action of other proteins, such as protein kinases and G protein-coupled receptors. However, this compound has some limitations for lab experiments. It has a short half-life and can be rapidly metabolized in vivo, which limits its use for in vivo studies. This compound is also toxic at high concentrations, which can limit its use for cell culture experiments.
Zukünftige Richtungen
There are several future directions for the use of 8-Amino-9-benzylguanine in scientific research. One direction is the development of more potent and selective inhibitors of AGT. Another direction is the use of this compound as a tool to study the mechanisms of action of other proteins involved in DNA repair and cancer cell growth. This compound can also be used to study the effects of AGT inhibition on other physiological processes, such as inflammation and immune response. Finally, this compound can be used in combination with other drugs to enhance their therapeutic efficacy in cancer treatment.
Synthesemethoden
The synthesis of 8-Amino-9-benzylguanine involves a series of chemical reactions starting from commercially available starting materials. The first step involves the protection of the amino group of guanine with a tert-butyldimethylsilyl (TBDMS) group. The second step involves the selective benzoylation of the N7 position of guanine. The third step involves the removal of the TBDMS group, followed by the selective benzoylation of the N1 position of guanine. The final step involves the removal of the benzoyl groups, which yields this compound.
Wissenschaftliche Forschungsanwendungen
8-Amino-9-benzylguanine has been widely used in scientific research as a tool to study the mechanisms of action of various proteins. AGT is a DNA repair protein that removes alkyl groups from the O6 position of guanine, which can cause mutations and lead to cancer. This compound inhibits the activity of AGT by binding specifically to its active site, which allows researchers to study the effects of AGT inhibition on DNA repair and cancer cell growth. This compound has also been used as a tool to study the mechanisms of action of other proteins, such as protein kinases and G protein-coupled receptors.
Eigenschaften
CAS-Nummer |
100890-94-6 |
|---|---|
Molekularformel |
C12H12N6O |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
2,8-diamino-9-benzyl-1H-purin-6-one |
InChI |
InChI=1S/C12H12N6O/c13-11-16-9-8(10(19)17-11)15-12(14)18(9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,14,15)(H3,13,16,17,19) |
InChI-Schlüssel |
DPDYTYOWSIRPMB-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N=C(N3)N)N=C2N |
SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NC(=N3)N)N=C2N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N=C(N3)N)N=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




